Cas no 42900-95-8 (4-[(dimethylamino)methyl]-2,6-xylenol)

4-[(dimethylamino)methyl]-2,6-xylenol structure
42900-95-8 structure
Product Name:4-[(dimethylamino)methyl]-2,6-xylenol
Numero CAS:42900-95-8
MF:C11H17NO
MW:179.258783102036
CID:928556
PubChem ID:39355
Update Time:2025-04-19

4-[(dimethylamino)methyl]-2,6-xylenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(dimethylamino)methyl]-2,6-xylenol
    • 4-[(dimethylamino)methyl]-2,6-dimethylPhenol
    • 2,6-Dimethyl-4-dimethylaminomethylphenol
    • 4-((Dimethylamino)methyl)-2,6-xylenol
    • 4-Dimethylaminomethyl-2,6-dimethyl-phenol
    • 4-dimethylaminomethylene-2,6-dimethylphenol
    • AG-F-52281
    • BRN 2719100
    • dimethyl(3,5-dimethyl-4-hydroxybenzyl)amine
    • N,N-dimethyl-4-(aminomethyl)-2,6-dimethylphenol
    • N,N-dimethyl-4-aminomethyl-2,6-dimethylphenol
    • Phenol, 2,6-dimethyl-4-(dimethylaminomethyl)-
    • Phenol, 4-((dimethylamino)methyl)-2,6-dimethyl-
    • 4-13-00-01944 (Beilstein Handbook Reference)
    • N,N-dimethyl,2,6-dimethyl-4-aminomethylphenol
    • DTXSID6068430
    • N,N-dimethyl-(3,5-dimethyl-4-hydroxybenzyl)amine
    • FJE3UJV3G6
    • NS00031260
    • MESITOL, alpha(sup 4)-(DIMETHYLAMINO)-
    • (4-Hydroxy-3,5-dimethylbenzyl)dimethylamine
    • EINECS 255-991-4
    • Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-
    • 42900-95-8
    • SCHEMBL1716900
    • DA-21781
    • alpha(sup 4)-(Dimethylamino)mesitol
    • AKOS017263024
    • 2,6-dimethyl-4-(N,N-dimethylaminomethyl)-phenol
    • Inchi: 1S/C11H17NO/c1-8-5-10(7-12(3)4)6-9(2)11(8)13/h5-6,13H,7H2,1-4H3
    • Chiave InChI: LCWKIAHCEIHHJE-UHFFFAOYSA-N
    • Sorrisi: OC1C(C)=CC(=CC=1C)CN(C)C

Proprietà calcolate

  • Massa esatta: 179.13111
  • Massa monoisotopica: 179.131014166g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 146
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 23.5Ų

Proprietà sperimentali

  • PSA: 23.47
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso